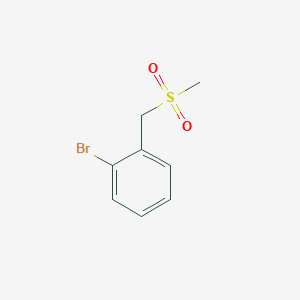

1-Bromo-2-((methylsulfonyl)methyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULUABWJXGYTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948049 | |

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-52-2 | |

| Record name | 1-Bromo-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-((methylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-((methylsulfonyl)methyl)benzene, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its strategic role in the development of targeted therapeutics, particularly in the realm of oncology. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile chemical building blocks. These scaffolds, possessing multiple reactive sites and specific electronic properties, allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This compound, also known as 2-bromobenzyl methyl sulfone, has emerged as a valuable intermediate due to the unique combination of a reactive brominated aromatic ring and a methylsulfonyl moiety.

The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] Concurrently, the methylsulfonyl group, a known pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets and modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability.[2][3][4] This dual functionality makes this compound a strategic precursor in the synthesis of complex pharmaceutical agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[5][6][7]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| Synonyms | 2-Bromobenzyl methyl sulfone | Internal |

| CAS Number | 25195-52-2 | Internal |

| Molecular Formula | C₈H₉BrO₂S | Internal |

| Molecular Weight | 249.12 g/mol | Internal |

| Melting Point | 90-93 °C | Internal |

| Appearance | White to off-white crystalline solid | Internal |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2-bromotoluene. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Radical Bromination of 2-Bromotoluene to Yield 2-Bromobenzyl bromide

The initial step involves the selective bromination of the benzylic position of 2-bromotoluene. This reaction proceeds via a free radical mechanism, necessitating the use of a radical initiator and a source of bromine.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methylsulfonyl)methyl)benzene

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-((methylsulfonyl)methyl)benzene (CAS No. 25195-52-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and draws comparative data from structurally related analogues to provide a robust, predictive profile. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility.

Introduction and Structural Elucidation

This compound is a substituted aromatic compound featuring a bromine atom and a methylsulfonylmethyl group attached to a benzene ring in an ortho configuration. This specific arrangement of substituents imparts a unique combination of steric and electronic properties, making it a potentially valuable, yet under-characterized, building block in synthetic and medicinal chemistry.

A critical point of distinction is its structural isomerism. It is frequently confused with the more extensively documented 1-Bromo-2-(methylsulfonyl)benzene (CAS No. 33951-33-6), where the methylsulfonyl group is directly bonded to the aromatic ring. In the subject compound, a methylene (-CH2-) linker separates the sulfonyl group from the phenyl ring, significantly altering its electronic and reactive profile. This guide will focus on the methylene-linked isomer while using the directly-linked isomer and other analogues for comparative analysis.

Caption: Chemical structures of the target compound and its key isomer.

Physicochemical Properties

Direct experimental data for this compound is scarce. The properties presented below are a combination of calculated values and predictions based on well-characterized structural analogues.

| Property | This compound (Predicted/Calculated) | 1-Bromo-2-(methylsulfonyl)benzene (Experimental)[1][2] | Justification for Prediction |

| CAS Number | 25195-52-2[3] | 33951-33-6 | Documented by chemical supplier. |

| Molecular Formula | C₈H₉BrO₂S | C₇H₇BrO₂S | Based on chemical structure. |

| Molecular Weight | 249.12 g/mol | 235.10 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white crystalline solid | White crystalline solid | Typical for brominated aryl sulfones. |

| Melting Point | ~80-95 °C | 106-110 °C | The methylene spacer disrupts crystal packing relative to the planar isomer, likely lowering the melting point. |

| Boiling Point | >350 °C (Predicted) | 361.6±34.0 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, CH₂Cl₂, Acetone | Soluble in common organic solvents | Polarity and aromatic nature suggest solubility in polar aprotic and chlorinated solvents. |

| XLogP3 | 1.8 (Predicted)[4] | 2.5 (Predicted for isomer) | The methylene group slightly reduces lipophilicity compared to the direct aryl-sulfone bond. |

Spectroscopic Signature Analysis (Predicted)

For researchers engaged in the synthesis of this molecule, spectroscopic analysis is paramount for structural confirmation. The following are predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic:

-

Aromatic Protons (δ 7.2-7.8 ppm): Four protons on the benzene ring will appear as a complex series of multiplets. The ortho-disubstitution pattern breaks the symmetry, making all four protons chemically distinct and coupled to each other.

-

Benzylic Protons (δ ~4.5 ppm): A sharp singlet integrating to two protons (-CH₂-). The significant downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the strongly electron-withdrawing sulfonyl group. This singlet is a key diagnostic signal.

-

Methyl Protons (δ ~3.0 ppm): A sharp singlet integrating to three protons (-SO₂CH₃).

¹³C NMR Spectroscopy

Due to the lack of symmetry, eight distinct signals are expected in the carbon spectrum:

-

Aromatic Carbons (δ 125-140 ppm): Six signals, two of which will be quaternary (C-Br and C-CH₂).

-

Benzylic Carbon (δ ~60-65 ppm): One signal for the -CH₂- carbon.

-

Methyl Carbon (δ ~40-45 ppm): One signal for the -SO₂CH₃ carbon.

Mass Spectrometry

Mass spectrometry provides unambiguous confirmation of the elemental composition:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a characteristic doublet of two peaks of nearly equal intensity (M⁺ and M⁺+2) at m/z 248 and 250 (for the most abundant isotopes).[5]

-

Key Fragmentation: Common fragmentation pathways would include the loss of the methylsulfonyl radical (•SO₂CH₃) or the entire side chain, leading to a bromobenzyl cation (m/z 169/171).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations from the sulfone group:

-

S=O Asymmetric Stretch: Strong absorption band around 1300-1350 cm⁻¹.

-

S=O Symmetric Stretch: Strong absorption band around 1120-1160 cm⁻¹.

-

C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and logical synthesis for this compound involves a two-step process starting from commercially available 2-bromotoluene.

Step 1: Benzylic Bromination. The benzylic position of 2-bromotoluene is selectively halogenated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, initiated by heat or UV light. This reaction proceeds via a resonance-stabilized benzylic radical and is highly selective for the benzylic C-H bonds.[6]

Step 2: Nucleophilic Substitution. The resulting 2-bromobenzyl bromide is then treated with a methanesulfinate salt, such as sodium methanesulfinate (CH₃SO₂Na). The sulfinate anion acts as a potent nucleophile, displacing the benzylic bromide to form the C-S bond and yield the final product.[7]

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the benzylic C-H bonds, the aromatic ring, and the carbon-bromine bond.

Caption: Key reactive sites of this compound.

-

Benzylic Position: The protons on the methylene bridge are significantly acidic (pKa ≈ 29 in DMSO for diphenyl sulfone) due to the powerful electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation with a strong base (e.g., n-BuLi, LDA) to form a stabilized carbanion. This nucleophilic center can then be used in subsequent alkylation or acylation reactions to build molecular complexity.

-

Aromatic Ring (Electrophilic Substitution): The benzene ring is deactivated towards electrophilic aromatic substitution. The bromine atom is a weak deactivator but directs incoming electrophiles to the ortho and para positions. The -(CH₂)SO₂CH₃ group is also deactivating due to induction and directs to the meta position. The combined effect makes electrophilic substitution challenging, with substitution likely occurring at the C4 or C6 positions, para and ortho to the bromine, respectively.

-

Carbon-Bromine Bond (Cross-Coupling): The C-Br bond is the most synthetically versatile handle on the molecule. It is an excellent substrate for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This includes:

-

Suzuki Coupling: with boronic acids/esters to form C-C bonds.

-

Heck Coupling: with alkenes.

-

Sonogashira Coupling: with terminal alkynes.

-

Buchwald-Hartwig Amination: with amines to form C-N bonds.

-

Cyanation: with cyanide sources to install a nitrile group.

-

Applications in Research and Drug Development

While direct applications of this specific molecule are not widely reported, its structure is emblematic of scaffolds used in modern drug discovery.

-

Synthetic Building Block: Its primary utility is as an intermediate. The ortho-disubstituted pattern provides a rigid scaffold to which further functionality can be added in a defined spatial orientation. The C-Br bond allows for its seamless integration into larger molecules via cross-coupling, a cornerstone of pharmaceutical synthesis.

-

Fragment-Based Drug Discovery (FBDD): This molecule could serve as a fragment for screening against biological targets. The methyl sulfone group is a common hydrogen bond acceptor and can improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a lead compound. Aryl methyl sulfones are found in a number of approved drugs and clinical candidates, including COX-2 inhibitors.[8]

-

Probing Structure-Activity Relationships (SAR): In a drug development campaign, the bromine atom can be used as a handle for late-stage functionalization, allowing for the rapid synthesis of an analogue library to probe SAR. It can also be replaced with other groups to modulate properties like potency and selectivity.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards.

-

Hazard Assessment: Organobromine compounds can be irritants and may have toxic properties.[9] Sulfones are generally stable but should be handled with care. The compound should be treated as harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[10]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 1-BROMO-2-(METHYLSULFONYL)BENZENE CAS#: 33951-33-6 [amp.chemicalbook.com]

- 2. 1-BROMO-2-(METHYLSULFONYL)BENZENE | 33951-33-6 [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. PubChemLite - 1-bromo-4-((methylsulfonyl)methyl)benzene (C8H9BrO2S) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Copper-catalyzed coupling reaction of benzyl bromide with sulfonyl hydrazide for synthesis of sulfone compounds [yndxxb.ynu.edu.cn]

- 8. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

1-Bromo-2-((methylsulfonyl)methyl)benzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-((methylsulfonyl)methyl)benzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound [CAS No: 33951-33-6], a valuable building block in medicinal chemistry and organic synthesis.[1] We will dissect two primary, field-proven strategies: the sequential oxidation of a sulfide intermediate and the direct alkylation of a sulfinate salt. This document is structured to provide researchers, chemists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying mechanistic rationale and strategic considerations for experimental choices. By grounding our discussion in authoritative literature and practical insights, this guide aims to serve as a robust resource for the reliable synthesis of the target compound.

Chapter 1: Strategic Retrosynthetic Analysis

The molecular architecture of this compound offers two logical points for retrosynthetic disconnection, leading to distinct and viable forward-synthesis strategies. The choice between these pathways often depends on factors such as starting material availability, scalability, and tolerance to specific functional groups in more complex derivatives.

-

Pathway I (The Sulfide Oxidation Approach): This strategy involves the formation of the carbon-sulfur bond at the sulfide oxidation state, followed by a subsequent oxidation to the target sulfone. The key disconnection is at the sulfur-oxygen bonds of the sulfone moiety.

-

Pathway II (The Sulfinate Alkylation Approach): This more direct approach forms the carbon-sulfur bond with the sulfur atom already in the correct oxidation state. The disconnection is made at the benzylic carbon-sulfur bond, identifying a benzylic electrophile and a sulfinate nucleophile.

The following diagram illustrates these two core retrosynthetic strategies.

Caption: Retrosynthetic pathways for this compound.

Chapter 2: Pathway I - The Sulfide Oxidation Approach

Synthesis of Key Intermediate: 2-Bromobenzyl Bromide

The synthesis begins with the benzylic bromination of 2-bromotoluene. This reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Expert Insight: The choice of brominating agent is critical. While N-Bromosuccinimide (NBS) with a radical initiator is a common choice for small-scale lab synthesis to maintain a low concentration of Br₂, direct bromination with elemental bromine (Br₂) under photo-irradiation is often preferred for larger scales due to cost-effectiveness and reaction rate.[2][3] Careful control of bromine addition is necessary to prevent di-bromination or aromatic bromination.

Experimental Protocol: Free-Radical Bromination of 2-Bromotoluene [2]

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-Bromotoluene | 171.04 | 0.20 | 1.0 | 34.2 g |

| Bromine (Br₂) | 159.81 | 0.205 | 1.025 | 32.8 g (10.5 mL) |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | - | ~250 mL |

-

A two-necked flask is charged with 2-bromotoluene (0.2 mol) and dry carbon tetrachloride (approx. 5-fold volume). The flask is equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to a vigorous reflux.

-

The reaction is irradiated with a 500-watt photolamp to initiate the radical chain reaction.

-

Elemental bromine (0.205 mol), previously dried by shaking with concentrated H₂SO₄, is added dropwise. The rate of addition should be controlled such that the color of the bromine is discharged, indicating its consumption, keeping the refluxing solvent nearly colorless.

-

The evolution of HBr gas signifies the progress of the reaction. This typically takes 30 minutes to 2 hours.

-

Upon completion, the reaction mixture is cooled and washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude 2-bromobenzyl bromide can be purified by vacuum distillation or recrystallization from ethanol, typically affording yields around 80%.

Synthesis of 1-Bromo-2-((methylthio)methyl)benzene

The highly reactive benzylic bromide is an excellent electrophile for SN2 reactions. It reacts readily with a soft nucleophile like sodium thiomethoxide to form the intermediate sulfide.

Experimental Protocol: Nucleophilic Substitution

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), sodium thiomethoxide (NaSMe) (1.05 equivalents) is dissolved or suspended in a suitable polar aprotic solvent such as DMF or THF.

-

The solution is cooled to 0 °C.

-

A solution of 2-bromobenzyl bromide (1.0 equivalent) in the same solvent is added dropwise to the cooled NaSMe suspension.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude sulfide, which can be purified by column chromatography if necessary.

Oxidation to this compound

The final step is the oxidation of the sulfide to the sulfone. This transformation requires a potent oxidizing agent. Two of the most reliable and widely used reagents for this purpose are meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone®.

Trustworthiness: To ensure complete conversion to the sulfone and avoid stopping at the sulfoxide intermediate, a stoichiometric excess of the oxidant is required. Typically, 2.2 to 2.5 equivalents of the oxidizing agent are used.[4]

Option A: Oxidation using m-CPBA [5][6]

m-CPBA is a highly effective and selective oxidant. The reaction is generally clean, and the byproduct, m-chlorobenzoic acid, can be easily removed by a basic wash.

Experimental Protocol: m-CPBA Oxidation

-

The sulfide intermediate (1.0 equivalent) is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C.

-

m-CPBA (purity typically 70-77%, use ~2.2 equivalents of active oxidant) is added portion-wise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring overnight or until TLC indicates complete consumption of the starting material and sulfoxide intermediate.

-

The reaction is quenched with a saturated solution of sodium sulfite (Na₂SO₃) and then washed with saturated sodium bicarbonate (NaHCO₃) to remove excess peroxy-acid and the acid byproduct.

-

The organic layer is dried, filtered, and concentrated to yield the target sulfone.

Option B: Oxidation using Oxone® [7][8]

Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), is an excellent "green" alternative. It is less hazardous than m-CPBA and the workup is often simpler.

Experimental Protocol: Oxone® Oxidation

-

The sulfide intermediate (1.0 equivalent) is dissolved in a mixture of methanol or acetonitrile and water.

-

Oxone® (2.2 equivalents) is added portion-wise to the solution. The reaction is often exothermic and may require cooling to maintain room temperature.

-

The mixture is stirred vigorously for 2-6 hours.

-

Upon completion, the mixture is filtered to remove inorganic salts, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to afford the final product.

References

- 1. aobchem.com [aobchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methylsulfonyl)methyl)benzene

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Bromo-2-((methylsulfonyl)methyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with scientifically sound, reproducible, and scalable procedures.

Introduction and Strategic Overview

This compound is a substituted toluene derivative featuring a brominated aromatic ring and a methylsulfonylmethyl group. The strategic placement of these functional groups makes it a versatile building block in organic synthesis. The primary challenge in its synthesis lies in the controlled introduction of the methylsulfonylmethyl moiety onto the 2-bromobenzyl core. This guide will explore two robust and field-proven synthetic strategies, each commencing from the readily available starting material, 2-bromotoluene.

The selection of a particular synthetic route will depend on factors such as the availability of specific reagents, desired purity, and scalability. Both routes leverage the reactivity of the benzylic position of 2-bromobenzyl bromide, a key intermediate synthesized from 2-bromotoluene.

Core Starting Material: Synthesis of 2-Bromobenzyl Bromide

The pivotal starting material for both synthetic pathways is 2-bromobenzyl bromide. Its synthesis is achieved through the radical bromination of 2-bromotoluene.

Experimental Protocol: Radical Bromination of 2-Bromotoluene

This procedure outlines the synthesis of 2-bromobenzyl bromide from 2-bromotoluene using elemental bromine and a radical initiator.[1]

Materials:

-

2-Bromotoluene (o-bromotoluene)

-

Carbon tetrachloride (CCl₄), dry

-

Elemental bromine (Br₂), dry

-

500-watt photolamp

-

Ice-water

-

Ice-cold aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (for distillation)

Procedure:

-

In a two-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.

-

Heat the solution to reflux.

-

While irradiating the flask with a 500-watt photolamp, add 0.205 moles of dry elemental bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates as it reacts. This monobromination reaction typically takes 30 minutes to 2 hours.

-

The evolved hydrogen bromide gas should be directed to a trap containing water.

-

After the addition is complete and the reaction mixture is colorless, stop the irradiation and allow the solution to cool to room temperature.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the carbon tetrachloride under reduced pressure.

-

Add a spatula tip of sodium bicarbonate to the residue and purify by vacuum distillation (b.p. 130°C/12mm) to yield 2-bromobenzyl bromide. An 80% yield is typically achieved.[1]

Synthetic Route A: Two-Step Synthesis via a Sulfide Intermediate

This pathway involves the nucleophilic substitution of 2-bromobenzyl bromide with a thiomethoxide source to form an intermediate sulfide, which is subsequently oxidized to the target sulfone.

Step 1: Synthesis of 1-Bromo-2-((methylthio)methyl)benzene

This step is a classic SN2 reaction where the highly nucleophilic thiomethoxide anion displaces the bromide from the benzylic carbon of 2-bromobenzyl bromide.

Causality of Experimental Choices:

-

Nucleophile: Sodium thiomethoxide is a potent and readily available nucleophile for this transformation.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or ethanol is typically used to facilitate the SN2 reaction by solvating the cation of the nucleophilic salt without significantly solvating the anion, thus maintaining its nucleophilicity.

Experimental Protocol: Nucleophilic Substitution with Sodium Thiomethoxide

Materials:

-

2-Bromobenzyl bromide

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.

-

To this stirred solution, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-((methylthio)methyl)benzene, which can be purified by column chromatography on silica gel.

Step 2: Oxidation of 1-Bromo-2-((methylthio)methyl)benzene to the Sulfone

The sulfide intermediate is oxidized to the corresponding sulfone. Several oxidizing agents can be employed for this transformation.

Causality of Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄) or in acetic acid is a common and effective choice for this oxidation.[2] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable and selective oxidizing agent for converting sulfides to sulfones. The choice of oxidant can influence the reaction conditions and work-up procedure. Using H₂O₂ is often preferred for larger scale synthesis due to its lower cost and environmental impact.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from a general procedure for the oxidation of aryl methyl sulfides.[2]

Materials:

-

1-Bromo-2-((methylthio)methyl)benzene

-

Acetic acid

-

Sodium tungstate (Na₂WO₄) (catalytic amount)

-

30% Hydrogen peroxide (H₂O₂)

-

Ice water

Procedure:

-

In a reaction flask, dissolve 1-bromo-2-((methylthio)methyl)benzene (1.0 equivalent) and a catalytic amount of sodium tungstate in acetic acid.

-

Heat the mixture with stirring.

-

Add 30% hydrogen peroxide (approximately 2.2 equivalents) dropwise, maintaining the reaction temperature.

-

Monitor the reaction by TLC until the starting sulfide is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.

Synthetic Route B: Direct Synthesis via Nucleophilic Substitution with Sodium Methanesulfinate

This more direct approach involves the one-step formation of the C-S bond of the sulfone by reacting 2-bromobenzyl bromide with a methanesulfinate salt.

Causality of Experimental Choices:

-

Nucleophile: Sodium methanesulfinate (CH₃SO₂Na) is an effective nucleophile for the direct formation of the sulfone. The sulfinate anion attacks the electrophilic benzylic carbon, displacing the bromide ion.

-

Solvent: A polar aprotic solvent like DMF is ideal for this SN2 reaction, as it effectively dissolves the sodium salt and promotes the nucleophilic attack.

Experimental Protocol: Reaction with Sodium Methanesulfinate

Materials:

-

2-Bromobenzyl bromide

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend sodium methanesulfinate (1.2 equivalents) in anhydrous DMF.

-

Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF to the suspension at room temperature.

-

Heat the reaction mixture with stirring (e.g., to 60-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Route A: Two-Step (Sulfide Oxidation) | Route B: One-Step (Sulfinate Substitution) |

| Starting Material | 2-Bromobenzyl bromide | 2-Bromobenzyl bromide |

| Key Reagents | Sodium thiomethoxide, H₂O₂/Na₂WO₄ or m-CPBA | Sodium methanesulfinate |

| Number of Steps | 2 | 1 |

| Typical Overall Yield | Moderate to High | Good to High |

| Key Considerations | Requires handling of odorous thiols/thiolates. Two separate reaction and work-up steps. | More direct route. Availability and stability of sodium methanesulfinate. |

Visualization of Synthetic Workflows

Caption: Synthetic pathways to this compound.

Conclusion

This guide has detailed two primary and effective synthetic routes for the preparation of this compound from 2-bromotoluene. Route A, a two-step process involving a sulfide intermediate and subsequent oxidation, offers flexibility in the choice of oxidizing agents. Route B provides a more direct, one-step approach utilizing sodium methanesulfinate. The choice between these routes will be guided by laboratory-specific constraints and objectives. Both methods, when executed with the procedural rigor outlined, provide reliable access to this important synthetic intermediate.

References

1-Bromo-2-((methylsulfonyl)methyl)benzene molecular weight

An In-Depth Technical Guide to 1-Bromo-2-((methylsulfonyl)methyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a versatile bifunctional organic molecule that serves as a valuable building block for medicinal chemists and drug development professionals. Its structure, featuring an ortho-disubstituted aromatic ring with a reactive bromine atom and a metabolically stable methylsulfonyl moiety, offers a unique combination of properties for constructing complex molecular architectures. The bromine atom acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methylsulfonyl group can function as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, it explores the strategic application of this molecule in modern drug discovery programs, grounded in established principles of medicinal chemistry.

Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a crystalline solid at room temperature, and its key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO₂S | [1][2] |

| Molecular Weight | 249.12 g/mol | [1][2] |

| CAS Number | 25195-52-2 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 90-93 °C | [2] |

| Canonical SMILES | CS(=O)(=O)CC1=CC=CC=C1Br | [1] |

| InChIKey | BULUABWJXGYTEX-UHFFFAOYSA-N | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

The molecule's structure is defined by two key functional groups whose interplay dictates its chemical behavior. The bromine atom on the benzene ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents. The methylsulfonylmethyl group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Unlike a sulfoxide, the sulfone is generally resistant to oxidation, rendering it metabolically robust—a highly desirable feature in drug candidates.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution (Sₙ2) reaction. This approach is chosen for its reliability, high yield, and the commercial availability of the starting materials.

Synthetic Workflow

The selected pathway involves the reaction of 2-bromobenzyl bromide with sodium methanesulfinate. The methanesulfinate anion acts as a soft nucleophile, attacking the benzylic carbon and displacing the bromide leaving group.

References

An In-depth Technical Guide to 1-Bromo-2-((methylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-((methylsulfonyl)methyl)benzene, a key organic intermediate. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it delves into the compound's reactivity, potential applications in medicinal chemistry, and essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction and Chemical Identity

This compound, also known by its semi-systematic name 2-bromobenzyl methyl sulfone, is an aromatic sulfone containing a bromine substituent. This unique combination of a reactive bromine atom on the aromatic ring and a methylsulfonylmethyl group makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in the field of medicinal chemistry. The bromine atom can readily participate in various cross-coupling reactions, while the sulfone moiety can influence the electronic and steric properties of the molecule and its derivatives.

IUPAC Name: this compound

CAS Number: 25195-52-2

Molecular Formula: C₈H₉BrO₂S

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 249.12 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 90-93 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

| Purity | Typically >95% | [3] |

Spectroscopic Characterization

While a publicly available, fully characterized set of spectra for this specific compound is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons (4H) would appear as a complex multiplet in the range of δ 7.0-7.7 ppm. The methylene protons (CH₂) adjacent to the sulfonyl group and the benzene ring would likely appear as a singlet at approximately δ 4.5-5.0 ppm. The methyl protons (CH₃) of the sulfonyl group would be a sharp singlet further upfield, around δ 2.8-3.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals. The aromatic carbons would resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic signal. The methylene carbon would be expected around δ 60-65 ppm, and the methyl carbon of the sulfonyl group would appear at approximately δ 40-45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanism

The most plausible and efficient synthesis of this compound involves a nucleophilic substitution reaction. The key starting materials are 2-bromobenzyl bromide and a methanesulfinate salt, such as sodium methanesulfinate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromobenzyl bromide

This procedure is adapted from established methods for benzylic bromination[4].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (catalytic amount), to the solution.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical chain reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromobenzyl bromide can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Addition: Add sodium methanesulfinate (CH₃SO₂Na) (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) to ensure the completion of the reaction. Monitor the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Mechanistic Insights

The formation of the sulfone occurs via an Sₙ2 mechanism. The methanesulfinate anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide. The bromide ion, being a good leaving group, is displaced, leading to the formation of the C-S bond. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free to attack, thus accelerating the reaction rate.

Reactivity and Potential Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Key Reaction Pathways

Caption: Key cross-coupling reactions of the title compound.

The presence of the bromine atom on the benzene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, leading to the synthesis of various substituted anilines and related nitrogen-containing heterocycles.

-

Heck Reaction: The coupling with alkenes introduces vinyl groups, which can be further functionalized.

The methylsulfonylmethyl group is generally stable under these coupling conditions. Its presence can modulate the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability.

Role as a Pharmaceutical Intermediate

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Aryl methyl sulfones are known to exhibit a wide range of pharmacological activities. The combination of the reactive bromine handle and the sulfone moiety makes this compound a highly attractive building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, related bromo-substituted aromatic compounds are cited as intermediates in patents for therapeutic agents[5][6][7].

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally similar compounds[3][8][9][10][11].

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two key functional groups—a reactive bromine atom and a stable sulfone moiety—make it an attractive starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and safe handling, underscoring its potential as a key intermediate for researchers in the pharmaceutical and chemical industries. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

- 1. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 2. Benzene, 1-bromo-2-methyl- (CAS 95-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-bromo-2-methyl-4-(S-methylsulfonimidoyl)benzene | C8H10BrNOS | CID 177688410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-bromo-4-((methylsulfonyl)methyl)benzene (C8H9BrO2S) [pubchemlite.lcsb.uni.lu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-2-((methylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the spectral data for 1-Bromo-2-((methylsulfonyl)methyl)benzene (CAS No. 25195-52-2), a compound of interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of data, offering in-depth interpretations and the causal logic behind the spectral features, grounded in the principles of modern analytical chemistry.

Molecular Structure and Context

This compound possesses a substituted benzene ring, a key structural motif in many pharmaceutical agents. The interplay between the bromo, methyl, and methylsulfonyl substituents creates a unique electronic environment, which is reflected in its characteristic spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments in a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.5 | s | 2H | -CH₂- |

| ~2.9 | s | 3H | -SO₂-CH₃ |

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show a complex pattern of four distinct signals due to the dissymmetry of the benzene ring. The electron-withdrawing nature of the bromo and methylsulfonyl groups will generally deshield the aromatic protons, causing them to appear at a lower field (higher ppm). The benzylic protons of the -CH₂- group are adjacent to the electron-withdrawing sulfonyl group, which will shift their signal significantly downfield to around 4.5 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with. The methyl protons of the sulfonyl group (-SO₂-CH₃) are also in an electron-deficient environment and are predicted to resonate around 2.9 ppm as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Partial Experimental and Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| 133.4 | Ar-C (Quaternary) |

| 133.1 | Ar-C-H |

| 130.8 | Ar-C-H |

| 128.5 | Ar-C-H |

| 128.3 | Ar-C-H |

| ~125 | Ar-C (Quaternary) |

| ~60 | -CH₂- |

| ~42 | -SO₂-CH₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The aromatic region will display six signals, two of which will be for the quaternary carbons (C-Br and C-CH₂SO₂CH₃) and four for the protonated aromatic carbons. The provided experimental data confirms five signals in the aromatic region between 128.3 and 133.4 ppm[1]. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and anisotropic effects. The benzylic carbon (-CH₂-) will be deshielded by the adjacent sulfonyl group, and its signal is predicted to appear around 60 ppm. The methyl carbon of the sulfonyl group is also expected to be in the downfield region for an sp³ hybridized carbon, around 42 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard carbon pulse program with proton decoupling.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1320-1280 | S=O asymmetric stretch | Sulfone |

| ~1150-1120 | S=O symmetric stretch | Sulfone |

| ~1100-1000 | C-Br stretch | Aryl bromide |

| ~800-700 | C-H bend (out-of-plane) | Ortho-disubstituted benzene |

Interpretation and Rationale:

The IR spectrum will be characterized by strong absorption bands for the sulfonyl group (S=O) stretches, which are typically found in the regions of 1320-1280 cm⁻¹ (asymmetric) and 1150-1120 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring will be present in the 1600-1475 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ range can provide clues about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion |

| 248/250 | [M]⁺ (Molecular ion) |

| 169 | [M - SO₂CH₃]⁺ |

| 90 | [C₇H₆]⁺ |

| 79 | [SO₂CH₃]⁺ |

Interpretation and Rationale:

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a characteristic doublet with a roughly 1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br, at m/z 248 and 250, respectively. A common fragmentation pathway would involve the loss of the methylsulfonyl radical (-SO₂CH₃), leading to a fragment ion at m/z 169. Further fragmentation could lead to the formation of a benzyne or tropylium-like ion at m/z 90. The methylsulfonyl group itself may be observed as a fragment at m/z 79.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition and Processing: The mass spectrum is recorded and analyzed for the mass-to-charge ratios of the parent ion and its fragments.

Synthetic Pathway and Workflow

A plausible synthetic route to this compound involves the nucleophilic substitution of 2-bromobenzyl bromide with a methanesulfinate salt.

Caption: Synthetic pathway for this compound.

Conclusion

The spectral data of this compound, while not fully available in the public domain, can be reliably predicted based on the fundamental principles of spectroscopy and the known effects of its constituent functional groups. This guide provides a robust framework for the identification and characterization of this compound, serving as a valuable resource for researchers in the field. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data, ensuring the integrity and reproducibility of scientific findings.

References

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-Bromo-2-((methylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-((methylsulfonyl)methyl)benzene. As a crucial analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the molecular structure of this compound. This document will delve into the predicted spectral data, the rationale behind chemical shift assignments based on substituent effects, a standardized experimental protocol for data acquisition, and the underlying principles that govern the observed spectral characteristics.

Molecular Structure and Spectroscopic Significance

This compound, with the CAS Number 25195-52-2, is a substituted aromatic compound. Its structure, featuring a benzene ring with a bromine atom and a methylsulfonylmethyl group in an ortho relationship, presents a distinct pattern in its ¹³C NMR spectrum. The unique electronic environments of the carbon atoms, influenced by the electron-withdrawing nature of the bromine and methylsulfonyl groups, result in a characteristic set of chemical shifts essential for its identification and structural elucidation.

A clear understanding of the ¹³C NMR spectrum is paramount for chemists working on the synthesis and application of this and related molecules, ensuring structural integrity and purity of the compound.

Predicted ¹³C NMR Spectral Data

In the absence of publicly available experimental spectra, a predicted ¹³C NMR spectrum provides a reliable framework for analysis. The following data was generated using advanced computational models that take into account the various electronic and steric effects within the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | ~123.5 |

| C2 (C-CH₂SO₂CH₃) | ~138.0 |

| C3 | ~133.5 |

| C4 | ~129.0 |

| C5 | ~131.0 |

| C6 | ~127.5 |

| C7 (-CH₂-) | ~60.0 |

| C8 (-SO₂CH₃) | ~42.0 |

To facilitate the discussion of peak assignments, the carbon atoms are numbered as illustrated in the following diagram:

Caption: Numbering scheme for this compound.

Analysis of Chemical Shift Assignments

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring.

-

Aromatic Carbons (C1-C6):

-

C1 (ipso-carbon to Bromine): The bromine atom exerts a "heavy atom effect," which, contrary to expectations based solely on electronegativity, causes a shielding effect on the directly attached carbon.[1][2] This results in an upfield shift for C1 to approximately 123.5 ppm.

-

C2 (ipso-carbon to Methylsulfonylmethyl): The electron-withdrawing nature of the sulfonyl group and the alkyl chain deshields this carbon, shifting it significantly downfield to around 138.0 ppm.

-

C3 and C5: These carbons are ortho and para to the bromine atom and meta to the methylsulfonylmethyl group. The bromine's influence and the meta-positioning relative to the other substituent lead to their shifts around 133.5 ppm and 131.0 ppm, respectively.

-

C4 and C6: These carbons are meta to the bromine and ortho/para to the methylsulfonylmethyl group. Their chemical shifts are influenced by the proximity and electronic nature of both substituents, placing them at approximately 129.0 ppm and 127.5 ppm.

-

-

Aliphatic Carbons (C7 and C8):

-

C7 (Methylene Carbon): This benzylic carbon is directly attached to the electron-withdrawing sulfonyl group, which causes a significant downfield shift to around 60.0 ppm.

-

C8 (Methyl Carbon): The methyl carbon of the methylsulfonyl group is also influenced by the electronegative sulfur and oxygen atoms, resulting in a chemical shift of approximately 42.0 ppm.

-

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

- Accurately weigh 15-25 mg of this compound.

- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

- Ensure the sample is fully dissolved to avoid spectral artifacts. The use of a solvent containing an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.[3]

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.[3]

- Spectral Width (SW): Set to approximately 250 ppm to encompass the full range of expected carbon chemical shifts.

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

- Perform phasing and baseline correction to obtain a flat baseline and correctly shaped peaks.

- Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

The following diagram illustrates the general workflow for acquiring ¹³C NMR data:

Caption: General workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. The predicted chemical shifts, supported by a thorough understanding of substituent effects, provide a clear and detailed picture of the molecule's carbon framework. By following the outlined experimental protocol, researchers can reliably obtain high-quality spectral data for this compound, aiding in its synthesis, characterization, and application in various scientific endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-((methylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Bromo-2-((methylsulfonyl)methyl)benzene. Aimed at professionals in research and drug development, this document delves into the predictable fragmentation pathways of this molecule under common ionization techniques, primarily Electron Ionization (EI). By understanding the inherent structural liabilities and the influence of the bromine and methylsulfonylmethyl moieties, analysts can more accurately interpret mass spectra for structural elucidation and impurity profiling. This guide synthesizes established fragmentation principles with practical, field-proven insights to offer a self-validating framework for the mass spectrometric analysis of this and structurally related compounds.

Introduction: Structural Context and Analytical Significance

This compound, identified by its CAS number 25195-52-2, is a halogenated aromatic sulfone. Its structure, featuring a benzene ring substituted with a bromine atom and a methylsulfonylmethyl group (-CH2SO2CH3) in an ortho configuration, presents a unique set of fragmentation characteristics upon ionization. The presence of a heavy halogen (bromine) with its distinct isotopic signature, a labile benzylic position, and a sulfonyl group prone to specific cleavages and rearrangements makes its mass spectrum information-rich.

A thorough understanding of its fragmentation is crucial for researchers in medicinal chemistry and process development, where such structures may appear as intermediates, final products, or impurities. This guide will systematically deconstruct the fragmentation puzzle, providing a logical framework for spectral interpretation.

Foundational Principles of Fragmentation for this compound

The fragmentation of this compound in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. Under Electron Ionization (EI), a hard ionization technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) that is often unstable and prone to extensive fragmentation.[1]

The key structural features influencing its fragmentation are:

-

The Bromine Atom: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[2] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, which is a powerful diagnostic tool.[2][3]

-

The Benzylic C-C Bond: The bond between the benzene ring and the methylene group of the methylsulfonylmethyl substituent is a benzylic bond. Cleavage of this bond is often a favorable process.

-

The Sulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is known to undergo specific fragmentation pathways, including the loss of neutral molecules like sulfur dioxide (SO₂) and rearrangements.[4][5][6]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, the molecular ion of this compound (C₈H₉BrO₂S) will have an m/z corresponding to its molecular weight, with a prominent M+2 peak of nearly equal intensity. The predicted fragmentation cascade is outlined below.

Alpha-Cleavage and Formation of the Tropylium Ion

A dominant fragmentation pathway for benzylic compounds is the cleavage of the bond beta to the aromatic ring. However, in this case, the cleavage of the C-S bond is also a likely alpha-cleavage event relative to the benzene ring. The most prominent fragmentation pathway for similar structures like benzyl bromide is the loss of the halogen to form a stable benzyl cation, which can rearrange to the even more stable tropylium cation at m/z 91.[7][8][9]

Pathway A: Formation of the Bromobenzyl Cation and Subsequent Fragments

-

Loss of the Methylsulfonyl Radical: The molecular ion can undergo cleavage of the CH₂-SO₂ bond to lose a methylsulfonyl radical (•SO₂CH₃, 79 u), leading to the formation of the 2-bromobenzyl cation. However, this is less common than the loss of a methyl radical from the sulfonyl group.

-

Loss of a Methyl Radical: A more probable initial fragmentation is the loss of a methyl radical (•CH₃, 15 u) from the sulfonyl group to form a stabilized cation.

-

Benzylic Cleavage and Formation of the Tropylium Ion: A highly favorable fragmentation pathway involves the cleavage of the bond between the methylene group and the sulfur atom. This would lead to the formation of a bromobenzyl cation. However, a more dominant pathway, as seen in many substituted benzyl systems, is the loss of the entire methylsulfonylmethyl group to form a bromophenyl cation, or more likely, the loss of the bromine atom.

Pathway B: The Dominant Tropylium Ion Formation

The most anticipated fragmentation pathway involves the cleavage of the C-Br bond, which is often a facile process for brominated aromatic compounds. However, the presence of the benzylic group provides an even more favorable pathway. Cleavage of the C-C bond between the ring and the side chain is less likely than cleavage of the C-Br or C-S bonds.

A key fragmentation pathway will likely involve the loss of the bromine atom to form a cation at m/z 169. However, the most characteristic and often the base peak in the mass spectrum of benzyl bromide is at m/z 91, corresponding to the tropylium ion.[7][8][9] This suggests a pathway involving the loss of the bromine atom and the sulfonylmethyl group.

A more direct route to a stable ion is the cleavage of the benzylic C-SO2 bond to generate the 2-bromobenzyl cation (m/z 169/171). This cation is resonance-stabilized. Subsequent loss of the bromine atom from this fragment would yield the benzyl cation at m/z 91, which rearranges to the highly stable tropylium ion .

Fragmentation Involving the Sulfonyl Group

The methylsulfonyl group has its own characteristic fragmentation patterns.

Pathway C: Loss of Sulfur Dioxide (SO₂) and Rearrangements

-

Sulfone-Sulfinate Rearrangement: A known fragmentation mechanism for sulfones involves rearrangement to a sulfinate ester intermediate, followed by the loss of neutral molecules.[6]

-

Loss of SO₂: The elimination of sulfur dioxide (SO₂, 64 u) is a common fragmentation pathway for sulfonyl compounds.[4][5] This can occur from the molecular ion or from fragment ions. For this compound, this would lead to an ion at m/z [M-64]•+.

-

Loss of CH₃SO₂•: Cleavage of the benzylic C-S bond can result in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 u), leading to the formation of the 2-bromobenzyl cation at m/z 169/171.

The interplay of these pathways will determine the final appearance of the mass spectrum. The stability of the resulting ions is the primary driving force for the observed fragmentation pattern.

Summary of Predicted Major Fragment Ions

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 248/250 | [C₈H₉BrO₂S]⁺• | Molecular Ion (M•+) with characteristic M/M+2 bromine isotope pattern. |

| 169/171 | [C₇H₆Br]⁺ | Loss of the •SO₂CH₃ radical (benzylic cleavage). |

| 91 | [C₇H₇]⁺ | Loss of Br• from the [C₇H₆Br]⁺ fragment, followed by rearrangement to the tropylium ion. This is often the base peak. |

| 184/186 | [C₈H₉BrS]⁺• | Loss of SO₂ from the molecular ion. |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation. |

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of this compound, the following experimental protocol is recommended.

Instrumentation and Sample Preparation

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the preferred instrument for this volatile compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

-

GC-MS Parameters

-

GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

-

Injection: 1 µL injection in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 300 amu).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for this compound.

Caption: Primary fragmentation pathways of this compound under EI.

Caption: Experimental workflow for the MS analysis of this compound.

Conclusion and Best Practices